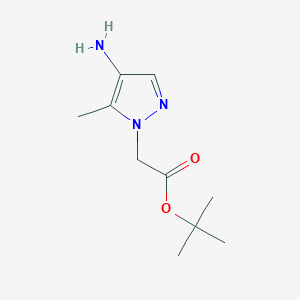![molecular formula C20H16ClN3O4S B2694888 2-(3-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251708-97-0](/img/structure/B2694888.png)
2-(3-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C20H16ClN3O4S and its molecular weight is 429.88. The purity is usually 95%.
BenchChem offers high-quality 2-(3-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
Improved Synthesis and Application in Anticancer and Anti-HIV Research : An improved synthesis method for 4-chlorocoumarin-3-sulfonyl chloride was developed, leading to the production of substituted pyrido- and thiazino-1,2,4-thiadiazino-benzopyranone dioxides. These compounds exhibit potential as anticancer and anti-HIV agents. The synthesis occurs rapidly at room temperature but faces challenges in purification due to insolubility in common solvents. This highlights the compound's relevance in developing novel therapeutic agents despite the stability and purification challenges (Jashari et al., 2007).
Anticancer Activities of Benzothiadiazinyl Hydrazinecarboxamides : A series of compounds based on the scaffolds of 2-(1,1-dioxido-4-phenyl-4Hbenzo[e][1,2,4]thiadiazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarboxamide and related structures were designed, synthesized, and tested for anticancer activity against various cancer cell lines. These studies demonstrated moderate to good inhibitory activity, suggesting the chemical's potential in cancer treatment. Notably, compounds showed significant activity due to tubulin polymerization inhibition, marking them as promising candidates for anticancer drug development (Kamal et al., 2011).
Antimicrobial Applications : Another study focused on the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. These compounds exhibited moderate antimicrobial activity against several bacterial and fungal strains, indicating the compound's utility beyond anticancer applications and into antimicrobial resistance research (Sah et al., 2014).
Synthesis of Related Heterocyclic Compounds : Studies on the synthesis of pyrido-1,2,4-thiadiazines related to antihypertensive agents further elucidate the chemical's versatility. These efforts aimed at synthesizing derivatives with potential for treating hypertension, showcasing the breadth of applications in cardiovascular disease management (Neill et al., 1998).
Cyclisation Chemistry and Novel Heterocyclic Structures : Research on cyclisation chemistry has led to the creation of novel heterocyclic structures derived from thiadiazines, highlighting innovative approaches to synthesizing complex molecules with potential pharmacological applications (Koutentis & Rees, 2000).
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4-(4-methoxyphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4S/c1-28-17-9-7-16(8-10-17)24-19-18(6-3-11-22-19)29(26,27)23(20(24)25)13-14-4-2-5-15(21)12-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQOSSJXHUBYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2694806.png)
![4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2694807.png)

![(1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2694809.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2694814.png)

![Tert-butyl N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B2694816.png)

![5-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2694818.png)
![1-(4-chlorophenyl)-N-[4-(methylsulfanyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2694820.png)
![3-(3-fluorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2694825.png)
![1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol](/img/structure/B2694827.png)
![8-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2694828.png)